GW 590735
Description
Overview of Nuclear Receptor Superfamily and Ligand-Activated Transcription Factors
The nuclear receptor superfamily comprises intracellular receptors that enable cells to respond to extracellular signals by binding to specific ligands medicaljournals.seebi.ac.uk. Upon ligand binding, these receptors undergo conformational changes, allowing them to bind to specific DNA sequences known as response elements, thereby modulating gene transcription medicaljournals.seoup.com. This family includes receptors for steroid hormones, thyroid hormones, vitamin D, and retinoids, in addition to the PPARs medicaljournals.se. PPARs, like other nuclear receptors, function primarily as ligand-dependent transcription factors medicaljournals.se. They form heterodimers with the retinoid X receptor (RXR) and bind to PPAR response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivator complexes and the induction of gene expression tocris.comoup.com. In the absence of ligands, PPAR/RXR heterodimers can recruit corepressor complexes, maintaining target genes in a silent state oup.com.
Functional Divergence of PPAR Isoforms: PPARα, PPARγ, and PPARδ
There are three main subtypes of PPARs: PPARα (NR1C1), PPARγ (NR1C3), and PPARβ/δ (NR1C2) patsnap.commdpi.comoup.com. These isoforms are encoded by different genes and exhibit distinct tissue distribution patterns and physiological roles, although some overlap exists patsnap.comnih.gov.
PPARα: Highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, skeletal muscle, kidney, and brown adipose tissue oup.comnih.govmdpi.comjci.org. It is a major regulator of lipid metabolism oup.commdpi.com.
PPARγ: Primarily found in adipose tissue, the colon, and immune cells patsnap.compatsnap.com. It is crucial for adipogenesis (the formation of fat cells) and plays a significant role in glucose metabolism and insulin (B600854) sensitivity patsnap.comdoi.org.
PPARδ (also known as PPARβ): Ubiquitously expressed but particularly abundant in skeletal muscle, skin, adipose tissue, heart, and liver patsnap.comnih.gov. It is involved in fatty acid oxidation, energy expenditure, and cell proliferation patsnap.comgenome.jp.
The differential expression and specific ligand binding properties of these isoforms contribute to their divergent functions in regulating various metabolic processes, cell differentiation, proliferation, and inflammation mdpi.comtocris.comoup.comnih.govnih.gov.
Role of PPARα in Lipid Homeostasis and Metabolic Pathways
PPARα is a key transcription factor in lipid metabolism and energy homeostasis, particularly during fasting conditions oup.comnih.govjci.org. It is highly expressed in metabolic tissues where it controls the expression of numerous genes involved in a wide array of lipid metabolic pathways oup.commdpi.com. These pathways include fatty acid uptake, activation, and oxidation (in peroxisomes, mitochondria, and microsomes), as well as the synthesis and breakdown of triglycerides and lipoprotein metabolism oup.comjci.org.
PPARα activation promotes the catabolism of fatty acids, leading to reduced levels of circulating lipids nih.govoup.com. This is achieved through the transcriptional control of genes encoding enzymes involved in β-oxidation, such as carnitine palmitoyl (B13399708) transferase 1 (CPT-1) and acyl-CoA dehydrogenases mdpi.comjci.org. PPARα also influences the expression of proteins involved in fatty acid transport, such as fatty acid translocase (CD36) and fatty acid transport proteins mdpi.comjci.org.
GW 590735 is characterized as a potent and selective agonist of PPARα medchemexpress.commedchemexpress.comtargetmol.comncats.io. Research indicates that this compound has activity in regulating lipid metabolism medchemexpress.com. Studies in animal models have shown that this compound is able to lower LDL cholesterol and triglycerides and increase HDL cholesterol medchemexpress.com. Specifically, this compound significantly increased high-density lipoprotein (HDL) cholesterol, decreased low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol, and significantly reduced triglycerides medchemexpress.com.
Regulation of Fatty Acid Metabolism
PPARα is the primary regulator of fatty acid oxidation in the liver reactome.orgnih.gov. Its activation by ligands, including fatty acids and synthetic agonists like fibrates, leads to the induction of genes encoding enzymes crucial for fatty acid β-oxidation in both mitochondria and peroxisomes jci.orgreactome.orgpnas.org. This enhanced fatty acid catabolism is essential for energy production, particularly during periods of fasting or high-fat intake oup.comjci.org.
Influence on Glucose Homeostasis
While PPARα's primary role is in lipid metabolism, it also influences glucose homeostasis nih.govjci.orgmedchemexpress.com. PPARα agonists have shown potential in diabetes treatment by enhancing insulin sensitivity, particularly in adipose tissue and muscle nih.gov. This improved insulin sensitivity is likely linked to the decreased lipid content in these tissues due to enhanced fatty acid β-oxidation nih.gov. PPARα agonists may also help preserve pancreatic β-cell function nih.gov.
The influence of PPARα on glucose homeostasis can be complex and tissue-specific. For example, while PPARα activation can improve insulin sensitivity in some peripheral tissues, studies in PPARα-overexpressing skeletal muscle have shown decreased insulin-stimulated glucose uptake jci.org. PPARα also plays a role in hepatic glucose homeostasis, including influencing gluconeogenesis oup.comjci.org.
Research involving this compound in the context of glucose homeostasis is less detailed in the provided results compared to its effects on lipid metabolism. One study comparing this compound with a PPARδ agonist in moderately overweight men observed that the PPARδ agonist led to statistically significant reductions in fasting plasma insulin and improved glucose tolerance, while these specific changes were not observed with this compound treatment in that study researchgate.netnih.gov. This suggests that while PPARα agonism influences glucose metabolism, the specific effects of this compound on glucose homeostasis may differ or be less pronounced than those of PPARδ agonists in certain contexts researchgate.netnih.gov. Further research is needed to fully elucidate the specific influence of this compound on various aspects of glucose homeostasis.
Significance of PPARα Agonism in Therapeutic Research
The significant role of PPARα in regulating lipid and glucose metabolism has made it an attractive target for therapeutic research, particularly for metabolic disorders such as dyslipidemia, diabetes, and cardiovascular diseases patsnap.commdpi.comnih.govmdpi.comkoreamed.orgdiabetesjournals.org. PPARα agonists, such as fibrates, have been used clinically for their lipid-lowering effects, primarily reducing triglycerides and increasing HDL cholesterol nih.govkoreamed.orgdiabetesjournals.org. These effects are associated with cardiovascular benefits diabetesjournals.org.
This compound, as a potent and selective PPARα agonist, has been investigated for its therapeutic potential in dyslipidemia medchemexpress.comtargetmol.comncats.io. It was in phase II clinical trials for the treatment of dyslipidemia, although this study was discontinued (B1498344) ncats.io. The research findings on this compound highlight its ability to modulate lipid profiles by increasing HDL cholesterol and decreasing LDL and VLDL cholesterol and triglycerides, effects consistent with PPARα activation medchemexpress.commedchemexpress.com.
The development and study of selective PPARα agonists like this compound contribute to a deeper understanding of PPARα biology and its potential as a therapeutic target tocris.comkoreamed.org. While this compound's clinical development for dyslipidemia was discontinued, research into its pharmacological properties and metabolic effects provides valuable insights for the broader field of PPAR-targeted therapies ncats.io. The observed effects on lipid metabolism in research studies underscore the potential of selective PPARα agonists in addressing lipid imbalances medchemexpress.commedchemexpress.com.
Data Table: Effects of this compound on Lipid Parameters
Based on available research findings, the following table summarizes the reported effects of this compound on key lipid parameters:
| Lipid Parameter | Effect of this compound Treatment (vs. Control/Baseline) | Notes | Source |
| High-Density Lipoprotein (HDL) Cholesterol | Increased | Significant increases observed in a study. | medchemexpress.com |
| Low-Density Lipoprotein (LDL) Cholesterol | Decreased | Significant decreases observed in a study. | medchemexpress.com |
| Very Low-Density Lipoprotein (VLDL) Cholesterol | Decreased | Significant decreases observed in a study. | medchemexpress.com |
| Triglycerides | Reduced | Significant reductions observed in studies. | medchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUPZUOBHCUBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977813 | |
| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343321-96-0, 622402-22-6 | |
| Record name | GW-590735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 590735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-590735 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-590735 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action of Gw 590735 As a Pparα Agonist
Ligand Binding and Receptor Activation
The activation of PPARα by GW 590735 is initiated by the binding of the compound to a specific domain within the receptor protein, leading to a conformational change that triggers its activity.
Interaction with the Ligand Binding Domain (LBD) of PPARα
Peroxisome Proliferator-Activated Receptors possess a characteristic structure that includes a ligand-binding domain (LBD). This domain forms a pocket that accommodates agonist molecules. The PPARα LBD is noted for being more hydrophobic in nature compared to other PPAR isoforms, which may influence its affinity for more lipophilic ligands. nih.gov When an agonist like this compound binds to this pocket, it induces a critical conformational shift in the receptor. nih.gov This structural change, particularly in a region known as the Activation Function-2 (AF-2) helix, is a hallmark of PPAR activation and is essential for subsequent interactions with other proteins involved in transcription. nih.gov
Selectivity Profile: EC50 and Fold Selectivity against PPARδ and PPARγ
This compound is distinguished by its high potency and selectivity for the PPARα isoform. Experimental data demonstrate that it activates PPARα with a half-maximal effective concentration (EC50) of 4 nM. drugbank.commedchemexpress.com The compound exhibits a selectivity of at least 500-fold for PPARα over the other two isoforms, PPARδ (delta) and PPARγ (gamma). medchemexpress.com For PPARγ, the EC50 value is greater than 10 µM, underscoring its minimal activity at this isoform. medchemexpress.com This high degree of selectivity is a key feature of its molecular profile.
| Compound | PPARα EC50 | PPARδ EC50 | PPARγ EC50 | Selectivity (Fold vs. α) |
|---|---|---|---|---|
| This compound | 4 nM | >2,000 nM | >10,000 nM | >500-fold |
Downstream Gene Expression Modulation
The activation of PPARα by this compound and the subsequent binding to PPREs leads to a coordinated change in the expression of a large number of genes. As a master regulator of lipid homeostasis, PPARα activation primarily impacts genes involved in fatty acid metabolism. plos.org Studies with other potent PPARα agonists have shown that this includes the upregulation of genes responsible for fatty acid uptake, transport, and catabolism (β-oxidation). researchgate.netplos.org Key target genes commonly regulated by PPARα activation in both human and mouse hepatocytes include CPT1A, HMGCS2, FABP1, and ACSL1, all of which are central to lipid processing. plos.org Activation of this pathway ultimately enhances the clearance of lipids. nih.gov
Pharmacological Effects and Biological Activities of Gw 590735
Effects on Lipid Metabolism
Activation of PPARα by agonists like GW 590735 influences several aspects of lipid metabolism, leading to changes in the levels of various lipoproteins and triglycerides medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.
High-Density Lipoprotein Cholesterol (HDLc) Modulation
Research indicates that this compound can significantly increase high-density lipoprotein (HDL) cholesterol levels medchemexpress.commedchemexpress.comabcam.cnmedchemexpress.commedchemexpress.com. Studies have shown notable increases in HDL cholesterol with this compound treatment medchemexpress.commedchemexpress.commedchemexpress.com. For instance, maximum increases in HDL cholesterol of 37%, 53%, and 84% have been reported in comparison to other compounds like bezafibrate (B1666932) and torcetrapib (B1681342) medchemexpress.commedchemexpress.commedchemexpress.com. Activation of PPARα leads to the upregulation of ApoA1, which is a principal lipoprotein component of HDL, contributing to increased HDL cholesterol caymanchem.combiomol.com.
Low-Density Lipoprotein Cholesterol (LDLc) Regulation
This compound has been shown to decrease low-density lipoprotein (LDL) cholesterol levels medchemexpress.commedchemexpress.comabcam.cnmedchemexpress.com. In some studies, treatment with this compound resulted in a reduction in LDL cholesterol medchemexpress.commedchemexpress.commedchemexpress.com. While one study in moderately obese men did not observe a statistically significant change in LDL cholesterol, a modest reduction in apoB was noted diabetesjournals.orgnih.gov.
Very Low-Density Lipoprotein (VLDL) Clearance
This compound has been found to decrease very low-density lipoprotein (VLDL) cholesterol medchemexpress.commedchemexpress.commedchemexpress.com. Activation of PPARα by compounds like this compound results in increased clearance of triglyceride-rich VLDL caymanchem.combiomol.com. This occurs via a reduction in plasma levels of ApoCIII caymanchem.combiomol.com.
Triglyceride (TG) Reduction
A consistent finding across multiple studies is the significant reduction in triglycerides following treatment with this compound medchemexpress.commedchemexpress.comabcam.cnmedchemexpress.commedchemexpress.comdiabetesjournals.orgnih.gov. In studies involving moderately obese men, treatment with this compound led to a significant reduction in fasting plasma triglycerides diabetesjournals.orgnih.gov. Postprandial concentrations of triglycerides were also substantially reduced in response to this compound treatment diabetesjournals.org. The relative abundance of 13C-palmitate in triglycerides was reduced with this compound treatment diabetesjournals.org.
Here is a summary of observed effects on lipid parameters:
| Lipid Parameter | Effect of this compound |
| HDL Cholesterol | Increased medchemexpress.commedchemexpress.comabcam.cnmedchemexpress.commedchemexpress.com |
| LDL Cholesterol | Decreased medchemexpress.commedchemexpress.comabcam.cnmedchemexpress.com (Note: one study showed no statistically significant change but a modest apoB reduction diabetesjournals.orgnih.gov) |
| VLDL Cholesterol | Decreased medchemexpress.commedchemexpress.commedchemexpress.com |
| Triglycerides | Reduced medchemexpress.commedchemexpress.comabcam.cnmedchemexpress.commedchemexpress.comdiabetesjournals.orgnih.gov |
Influence on Hepatic Lipid Metabolism
PPARα activation in hepatocytes, which are a main target of PPARα agonists like this compound, is associated with enhanced fatty acid β-oxidation and lipolysis of triglycerides caymanchem.com. PPARα acts as a nutrient-sensing transcription factor involved in hepatic fatty acid transport and fatty acid β-oxidation nih.gov. Activation of PPARα upregulates the expression of critical catabolic enzymes involved in mitochondrial and peroxisomal β-oxidation and microsomal ω-oxidation, enhancing hepatic fatty acid catabolism nih.gov. This increased fatty acid channeling for oxidation restricts the availability of fatty acids for VLDL-TG assembly, contributing to a reduction in circulating triglyceride levels nih.gov.
Modulation of Ketogenesis
PPARα activation in hepatocytes is associated with increased ketogenesis nih.govcaymanchem.com. Ketogenesis is a metabolic process that occurs in the liver and produces ketone bodies, which can be used for energy.
Enhancement of Fatty Acid β-oxidation
Activation of PPARα is closely associated with the enhancement of fatty acid β-oxidation caymanchem.comcaymanchem.com. This process is crucial for breaking down fatty acids to produce energy. This compound, by activating PPARα, is involved in regulating the peroxisomal beta-oxidation pathway of fatty acids drugbank.com. It functions as a transcription activator for genes such as ACOX1 and P450, which are key enzymes in fatty acid metabolism, including beta-oxidation drugbank.com. While PPARδ agonists have shown a clear increase in the proportion of exhaled CO2 derived from meal fat oxidation in some studies, a comparative study indicated that this compound did not produce the same effect on this specific marker of whole-body fat oxidation in the context of that study diabetesjournals.orgresearchgate.netnih.gov. However, the known mechanism of PPARα activation supports its role in promoting fatty acid oxidation pathways at a molecular level caymanchem.comcaymanchem.com.
Lipolysis of Triglycerides
Research findings on the impact of this compound on lipid parameters in a comparative study are summarized in the table below:
| Parameter | Change with this compound Treatment | Statistical Significance (P-value) |
| Fasting Plasma Triglycerides | -27% | < 0.05 |
| Fasting Plasma NEFA | No significant change | Not significant |
| Fasting Plasma Glycerol | No significant change | Not significant |
| Postprandial 13C-palmitate in Plasma Triglycerides | Reduced | 0.08 |
| Relative abundance of 13C-palmitate in Triglycerides (TTR) | Reduced | 0.03 |
| Urinary Isoprostanes | No effect | Not significant |
*Data extracted from a study comparing this compound to a PPARδ agonist and placebo diabetesjournals.orgnih.gov.
Potential Anti-inflammatory Responses Associated with PPARα Activation
PPARα agonists are known to possess anti-inflammatory properties caymanchem.comcaymanchem.comacs.org. Activation of PPARα can modulate inflammatory responses, partly through interactions with proinflammatory transcription factors acs.org. While the anti-inflammatory effects of PPARs, including PPARγ, have been studied in various contexts nih.gov, the association for this compound stems from its action as a PPARα agonist, linking it to reduced inflammatory responses as observed with the activation of this receptor subtype caymanchem.comcaymanchem.com.
Oxidative Stress Markers
The relationship between this compound and oxidative stress markers has been investigated in research settings. One study specifically measured urinary isoprostanes, a marker of global oxidative stress diabetesjournals.orgresearchgate.netnih.gov. In this study, treatment with this compound did not result in a significant change in the levels of urinary isoprostanes diabetesjournals.orgresearchgate.netnih.gov. This finding suggests that, in the context of this particular study, this compound did not exhibit a significant impact on the measured oxidative stress marker. However, it is worth noting that PPAR activation, in general, including PPARγ, has been implicated in the prevention of oxidative stress caymanchem.com, and some compounds with a fibrate scaffold (which activate PPARα) have demonstrated antioxidant activities researchgate.net. Conflicting information exists, with one source suggesting GW590735 reduces oxidative stress medkoo.com. Based on direct measurement of an oxidative stress marker in a controlled study, this compound did not show a significant effect on urinary isoprostanes diabetesjournals.orgresearchgate.netnih.gov.
Molecular and Cellular Research Methodologies in Vitro Studies
Receptor Binding Assays
Receptor binding assays are fundamental in characterizing the interaction between a ligand, such as GW 590735, and its target receptor, PPARα. These assays typically involve incubating the compound with the receptor protein or cells expressing the receptor to measure the affinity and specificity of binding. The addition of specific PPAR alpha ligands, including GW590735, has been shown to stabilize the PPAR alpha ligand binding domain structure and enhance the expression of soluble protein, suggesting a direct interaction and binding event uni.lu. This compound has been reported to show potent binding and at least 500-fold selectivity versus PPARδ and PPARγ uni.lu. It is also included as a reference agonist in commercially available human PPARα receptor panels and assay kits, indicating its established use in evaluating PPARα binding and activation ebi.ac.uk.
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are widely used to quantify the functional activation of nuclear receptors like PPARα by measuring the transcriptional output of a downstream reporter gene. These assays involve transfecting cells with a construct containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase). Upon activation of PPARα by a ligand like this compound, the receptor complex binds to the PPRE, leading to the transcription of the reporter gene and production of a measurable signal (e.g., luminescence). This compound is frequently utilized as a reference agonist in human PPARα reporter assay kits, demonstrating its ability to induce PPARα-mediated transcriptional activity in a cell-based context ebi.ac.uk. Studies have measured relative luminescence as an indicator of reporter activity in response to this compound. It has also been used in cell-based transient transfection assays to assess agonist potency uni.lu and in zebrafish-based screening systems designed to monitor nuclear receptor ligand sensor activity.
Gene Expression Analysis (e.g., qRT-PCR) of PPARα Target Genes
Activation of PPARα by agonists like this compound leads to the modulation of expression of specific target genes involved in various metabolic processes, particularly lipid metabolism. Techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) are used to measure the mRNA levels of these target genes in cells or tissues treated with the compound. This allows researchers to assess the functional consequences of PPARα activation. While some studies using this compound have involved gene expression analysis in animal models, providing insights into its effects on PPARα target genes like Acox1, Acadm, and Cpt1 in tissues such as the liver, the principle of using qRT-PCR to evaluate the expression of PPARα target genes is directly applicable to in vitro cellular models. Gene expression analysis in response to selective PPAR ligands, including this compound, has also been examined in cellular contexts like zebrafish embryos to understand the isoform-specific impact on gene regulation. Such studies evaluate selected genes by real-time RT-PCR to quantify expression levels.
Cellular Uptake and Metabolism Studies
Preclinical Research Methodologies in Vivo Studies
Animal Models for Dyslipidemia Research
Animal models are fundamental in dyslipidemia research, providing crucial insights into lipid metabolism and the efficacy of therapeutic agents. nih.gov Genetically modified rodents and other species are selected based on their ability to mimic human lipid abnormalities. researchgate.net
The Apolipoprotein A-I (Apo-A-I) transgenic mouse is a key model for investigating high-density lipoprotein (HDL) metabolism. Apo-A-I is the primary protein component of HDL particles, and its overexpression in mice leads to significant changes in HDL cholesterol (HDL-C) levels and particle size distribution. nih.gov Mice homozygous for a disrupted Apo-A-I gene exhibit total plasma cholesterol levels reduced to approximately one-third of normal, with HDL-C levels dropping to about one-fifth of the normal concentration. nih.gov Conversely, transgenic mice overexpressing human Apo-A-I show elevated levels of HDL-C. nih.gov
This model is particularly valuable for assessing the therapeutic potential of compounds like GW 590735, which, as a PPARα agonist, is expected to increase the expression of Apo-A-I, thereby raising HDL-C levels. drugbank.com By using Apo-A-I transgenic mice, researchers can directly study the impact of this compound on the structure, function, and metabolism of HDL particles in a complex biological system.
The zebrafish (Danio rerio) has emerged as a powerful model organism for studying vertebrate development and metabolism due to its rapid external embryonic development and optical transparency. These features permit non-invasive, real-time imaging of organogenesis and metabolic processes. Zebrafish are increasingly used for large-scale genetic screens and to investigate the molecular and cellular mechanisms of organ development, including the pancreas and liver.
Evaluation of Liver Fat Content
Nonalcoholic fatty liver disease (NAFLD) is closely linked to dyslipidemia and the metabolic syndrome. nih.gov Therefore, evaluating the effect of a lipid-modulating compound on liver fat content is a critical component of preclinical research. Animal models, typically mice or rats fed a high-fat or Western-style diet, are used to induce hepatic steatosis (fat accumulation in the liver). researchgate.netnih.gov
The evaluation of liver fat can be conducted through several methods. Histological analysis of liver tissue sections stained with Oil Red O allows for the visualization and semi-quantitative scoring of lipid droplets. For a more quantitative assessment, biochemical assays can be performed on liver homogenates to measure the concentration of triglycerides. msdvetmanual.com Advanced imaging techniques like magnetic resonance imaging (MRI) or quantitative magnetic resonance spectroscopy (MRS) can also be used to non-invasively quantify liver fat in living animals. nih.gov These methodologies enable researchers to determine if a compound like this compound can reduce or prevent the hepatic lipid accumulation associated with metabolic disease.
Analysis of Organogenesis and Development in Response to PPAR Modulation
The modulation of PPAR signaling pathways during embryonic development can have significant effects on organ formation (organogenesis). The zebrafish model is particularly well-suited for these investigations. Studies have been conducted to assess the effects of PPAR modulators, including the PPARα agonist this compound, on the development of the pancreas and other organs.
Comparative Pharmacological Studies of Gw 590735
Comparison with Other PPARα Agonists (e.g., Fenofibrate, Bezafibrate)
GW 590735 distinguishes itself from other peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as fenofibrate and bezafibrate (B1666932), primarily through its significantly higher potency and selectivity. Research demonstrates that this compound is a potent PPARα agonist with an EC50 value of 4 nM. caymanchem.commedchemexpress.comabcam.com In contrast, fibrates like fenofibric acid (the active metabolite of fenofibrate) and bezafibrate exhibit lower potency for PPARα activation, with EC50 values of 9.47 µM and 30.4 µM, respectively nih.gov.
Table 1: Comparative Potency of this compound and Other Fibrates on PPARα
| Compound | Primary Target(s) | PPARα EC50 | Reference |
|---|---|---|---|
| This compound | PPARα | 4 nM | caymanchem.commedchemexpress.comabcam.com |
| Fenofibric Acid | PPARα, PPARγ | 9.47 µM | nih.gov |
| Bezafibrate | PPARα, PPARδ, PPARγ | 30.4 µM | nih.gov |
Comparison with PPARδ Agonists (e.g., GW501516)
A direct comparison between the selective PPARα agonist this compound and the selective PPARδ agonist GW501516 reveals distinct pharmacological effects, which are rooted in the different primary tissues where these receptors are expressed and their subsequent downstream targets. PPARα is most prominently expressed in tissues with high fatty acid catabolism rates, like the liver, while PPARδ is highly active in skeletal muscle frontiersin.orgmdpi.com. A clinical study involving Caucasian men randomly assigned to receive GW501516, this compound, or a placebo for two weeks highlighted these differences researchgate.net.
Both PPARα and PPARδ activation favorably modulate lipid profiles, but through different primary mechanisms. Activation of PPARα by agonists like this compound is known to raise high-density lipoprotein (HDL) cholesterol while lowering triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) cholesterol abcam.com. The activation of PPARδ by GW501516 has also been shown to ameliorate dyslipidemia, increasing HDL and lowering VLDL in animal models researchgate.netwikipedia.org. The study comparing this compound and GW501516 demonstrated that treatment with the PPARδ agonist GW501516 effectively ameliorated multiple lipid abnormalities in men with metabolic syndrome researchgate.net. The primary distinction lies in the mechanism; PPARα agonists primarily affect hepatic lipid metabolism and lipoprotein synthesis, whereas PPARδ agonists enhance fatty acid oxidation in skeletal muscle frontiersin.orgnih.gov.
Table 2: Comparative Effects of Selective PPARα vs. PPARδ Activation on Lipid Parameters
| Lipid Parameter | Effect of this compound (PPARα Agonist) | Effect of GW501516 (PPARδ Agonist) |
|---|---|---|
| Triglycerides (TG) | Decrease abcam.com | Decrease researchgate.net |
| HDL Cholesterol | Increase abcam.com | Increase wikipedia.org |
| LDL Cholesterol | Decrease abcam.com | Decrease (small, dense LDL) bio-techne.com |
| VLDL Cholesterol | Decrease abcam.com | Decrease wikipedia.org |
The impacts of this compound and GW501516 on insulin (B600854) sensitivity and hepatic steatosis are notably different, reflecting their distinct sites of action. Clinical research has shown that the PPARδ agonist GW501516 can reverse multiple metabolic abnormalities, including insulin resistance researchgate.netnih.gov. The mechanism is largely attributed to the increased oxidation of fatty acids in skeletal muscle, which can alleviate lipid-induced insulin resistance nih.gov. Furthermore, GW501516 has been found to decrease liver triglyceride content nih.gov. In contrast, the primary role of PPARα activation is the regulation of hepatic lipid metabolism. While improving dyslipidemia can indirectly have a positive effect on metabolic health, the direct, potent insulin-sensitizing effects seen with PPARδ agonists in muscle are not the primary feature of selective PPARα agonists. However, some studies have noted species-specific effects; for instance, while GW501516 improved insulin resistance in mice, it was observed to worsen it in high-fat-fed rats, suggesting different metabolic responses between species nih.gov.
Assessment of Selectivity Versus Other PPAR Isoforms
This compound is characterized by its high selectivity for the PPARα isoform. It demonstrates at least a 500-fold greater selectivity for PPARα compared to both PPARδ and PPARγ caymanchem.commedchemexpress.commedchemexpress.cn. This high degree of selectivity ensures that its pharmacological effects are mediated almost exclusively through the PPARα pathway, minimizing off-target effects that could arise from the activation of other PPAR isoforms.
This contrasts sharply with other PPAR modulators. For example, GW501516 is a highly potent and selective PPARδ agonist, with a reported 1000-fold selectivity over PPARα and PPARγ wikipedia.orgtargetmol.com. As previously mentioned, fibrates like fenofibric acid are dual PPARα/γ agonists, and bezafibrate is a pan-agonist, activating all three isoforms with varying efficacy nih.gov. The distinct selectivity profiles of these compounds allow for the targeted investigation of the specific biological roles of each PPAR isoform.
Comparison with Dual or Pan-PPAR Agonists
The therapeutic strategy behind dual or pan-PPAR agonists is to simultaneously activate multiple PPAR isoforms to achieve a broader range of beneficial metabolic effects. For example, dual PPARα/γ agonists aim to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing properties of PPARγ activation researchgate.net. Similarly, pan-agonists like bezafibrate are intended to address various facets of metabolic syndrome by modulating all three PPAR pathways nih.gov.
While this multi-targeted approach can be effective, it has also been associated with a higher incidence of side effects that led to the discontinuation of development for several dual-agonist candidates researchgate.net. The advantage of a highly selective agonist like this compound lies in its targeted mechanism of action. By specifically activating only PPARα, it offers a tool to modulate hepatic lipid metabolism with a potentially lower risk of side effects associated with PPARγ activation (such as weight gain) or other off-target effects researchgate.net. The development of dual PPARα/δ agonists, such as elafibranor, represents another approach that has shown promise for improving insulin resistance and dyslipidemia, highlighting the ongoing exploration of combining the activation of different PPAR isoforms nih.gov.
Signaling Pathways and Molecular Networks Influenced by Gw 590735
Direct PPARα-Mediated Pathways
Activation of PPARα by agonists like GW 590735 directly impacts pathways involved in lipid metabolism. A significant effect observed is the increased clearance of triglyceride-rich very low-density lipoprotein (VLDL). ncats.io Studies have consistently shown that this compound can beneficially alter lipid profiles, leading to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) and VLDL cholesterol, alongside a reduction in triglycerides. abcam.commedchemexpress.commedchemexpress.commedchemexpress.com
Research in an Apo-A-I-transgenic mouse model illustrated the impact of oral administration of this compound on lipid parameters. While specific quantitative data across different doses for all parameters were not uniformly available, the qualitative effects highlight the compound's influence on lipid metabolism:
| Parameter | Effect of this compound Administration |
| LDL Cholesterol | Decreased |
| Triglycerides | Reduced |
| HDL Cholesterol | Increased |
In a comparative study involving moderately overweight individuals, this compound was compared to the PPARδ agonist GW501516 and a placebo. In this specific context, GW501516 demonstrated significant reductions in several metabolic markers, including fasting plasma triglycerides, apolipoprotein B, LDL cholesterol, insulin (B600854), liver fat content, and urinary isoprostanes. This compound, however, only showed a significant lowering of triglycerides in this study. nih.govresearchgate.netdiabetesjournals.org
Interplay with Other Metabolic Signaling Networks (e.g., AMPK signaling)
The influence of PPARα activation extends to other metabolic signaling networks, including the AMPK pathway. patsnap.com AMPK acts as a central cellular energy sensor, becoming activated when cellular ATP levels are low. cellsignal.comdovepress.com Its activation promotes processes that generate ATP, such as fatty acid oxidation, while inhibiting energy-consuming biosynthetic pathways. cellsignal.com The interplay between PPAR pathways and AMPK signaling is a subject of ongoing metabolic research. patsnap.comcellsignal.comdovepress.comnih.gov An analysis of genes shared between Alzheimer's disease and type 2 diabetes, both linked to metabolic dysfunction, revealed an enrichment of the AMPK signaling pathway, suggesting potential connections and the possible involvement of PPARα agonists in these complex conditions. patsnap.com
Regulation of Genes Involved in Fatty Acid Oxidation (e.g., CPT1b)
A significant function mediated by PPARα activation is the transcriptional regulation of genes crucial for fatty acid oxidation (FAO). nih.gov Carnitine palmitoyltransferase 1B (CPT1b) is a key enzyme in the FAO pathway, responsible for transporting long-chain fatty acids into the mitochondria for subsequent beta-oxidation. abcam.comnih.gov While agonists of PPARδ, such as GW501516, have been shown to significantly upregulate CPT1b expression in skeletal muscle and enhance fatty acid oxidation, the effect of this compound on CPT1b expression appears to be less pronounced in comparative studies. nih.govresearchgate.netdiabetesjournals.orgnih.gov The aforementioned study comparing GW590735 and GW501516 reported a significant increase in skeletal muscle CPT1b expression only with GW501516 treatment, indicating potential differences in the regulatory impact of these PPAR agonists on specific FAO genes. nih.govdiabetesjournals.org
Potential Crosstalk with Inflammatory Pathways (e.g., NF-κB)
PPARα agonists are recognized for their anti-inflammatory properties, often mediated through interactions with inflammatory signaling cascades like the NF-κB pathway. medchemexpress.comdcchemicals.com The NF-κB pathway plays a central role in initiating immune responses and inflammation by controlling the transcription of pro-inflammatory genes. uoa.gr PPARα can modulate NF-κB activity through various mechanisms. While the search results acknowledge the connection between PPARα agonists and inflammatory pathways, mentioning NF-κB in this context and listing this compound in relation to NF-κB, detailed mechanistic data on the direct interaction or the precise extent of this compound's inhibitory effect on NF-κB signaling are not extensively provided. medchemexpress.compitt.edumedchemexpress.com The observation that chemokines and cytokines were enriched among genes shared in metabolic diseases and Alzheimer's underscores the interconnectedness of metabolic and inflammatory pathways, suggesting a potential area where PPARα agonists like this compound could exert influence. patsnap.com
Involvement in Organ Development and Cellular Differentiation
PPARs are known to be involved in developmental processes and the differentiation of various cell types, including adipocytes. nih.govmedchemexpress.comebi.ac.uk Research utilizing zebrafish as a model organism has explored the roles of different PPAR isoforms during embryonic development and organogenesis, with a specific focus on pancreas development. nih.gov Studies involving the exposure of zebrafish embryos to PPAR agonists, including this compound, have demonstrated that modulation of PPAR signaling can disrupt the normal development of the pancreas, highlighting the involvement of these receptors in developmental pathways. nih.gov Furthermore, this compound has been noted for its potential to stimulate oligodendrocyte differentiation. probes-drugs.org
Therapeutic Potential and Research Applications of Gw 590735
Research in Dyslipidemia and Hyperlipidemia
GW 590735 has been extensively studied for its effects on dyslipidemia, a condition characterized by an abnormal amount of lipids in the blood. As a potent PPARα agonist, it influences the transcription of genes involved in lipid and lipoprotein metabolism. medchemexpress.comnih.gov
Research findings indicate that this compound can significantly alter lipid profiles. Studies have shown that it effectively increases high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol". medchemexpress.com Concurrently, it has been demonstrated to decrease levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides. medchemexpress.com In a preclinical study using a transgenic mouse model (male C57BL/6 mice transgenic for human ApoA-I), this compound was shown to lower LDL cholesterol and triglycerides while increasing HDL cholesterol. medchemexpress.com
The potential of this compound in this area led to clinical investigations. A Phase 2 clinical trial was completed to investigate its effects on dyslipidemia, specifically focusing on its capacity to increase HDL cholesterol, where it was studied in combination with fenofibrate. drugbank.com The effects of this compound on HDL cholesterol have been compared to other lipid-modifying agents, demonstrating its potency. For instance, one report highlighted maximum HDL cholesterol increases of 84% for this compound, compared to 37% for bezafibrate (B1666932) and 53% for torcetrapib (B1681342) under certain research conditions. medchemexpress.com
| Lipid Parameter | Observed Effect | Research Context |
|---|---|---|
| High-Density Lipoprotein (HDL) Cholesterol | Significant Increase | Preclinical and Clinical Research medchemexpress.com |
| Low-Density Lipoprotein (LDL) Cholesterol | Decrease | Preclinical and Clinical Research medchemexpress.com |
| Very-Low-Density Lipoprotein (VLDL) Cholesterol | Decrease | General research findings medchemexpress.com |
| Triglycerides (TG) | Significant Reduction | Preclinical and Clinical Research medchemexpress.commedchemexpress.comdiabetesjournals.org |
Investigations in Metabolic Syndrome Components
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. nih.gov Given its potent effects on dyslipidemia, a key component of metabolic syndrome, this compound has been investigated for its broader impact on this condition.
A significant clinical study evaluated the effects of this compound in moderately obese men, comparing it with the PPARδ agonist GW501516 and a placebo. diabetesjournals.org The results of this two-week study provided specific insights into its metabolic effects. While this compound demonstrated a strong effect on lipids, causing a significant reduction in fasting plasma triglycerides (-30%), its impact on other metabolic parameters was limited in this trial. diabetesjournals.org Unlike the comparator, GW501516, treatment with this compound did not result in statistically significant changes to fasting insulin (B600854), apolipoprotein B, or LDL cholesterol in this specific study population. diabetesjournals.org
| Metabolic Parameter | Effect of this compound | Effect of Comparator (GW501516) |
|---|---|---|
| Fasting Plasma Triglycerides | -30% (Significant Reduction) diabetesjournals.org | -30% (Significant Reduction) diabetesjournals.org |
| Apolipoprotein B | No Significant Change diabetesjournals.org | -26% (Significant Reduction) diabetesjournals.org |
| LDL Cholesterol | No Significant Change diabetesjournals.org | -23% (Significant Reduction) diabetesjournals.org |
| Fasting Insulin | No Significant Change diabetesjournals.org | -11% (Significant Reduction) diabetesjournals.org |
| Liver Fat Content | Tendency to Increase (Not Significant) diabetesjournals.org | -20% (Significant Reduction) diabetesjournals.org |
Exploratory Research in Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Contexts
NAFLD is a condition in which excess fat is stored in the liver, which can progress to a more serious form called NASH. PPARα is highly expressed in the liver and is a master regulator of hepatic lipid metabolism, making it a logical target for NAFLD research. nih.govmdpi.com Activation of PPARα is known to promote the oxidation of fatty acids, a process that could theoretically reduce fat accumulation in the liver. nih.gov
Despite the strong biological rationale, exploratory research involving this compound has yielded specific outcomes. In a clinical study involving moderately overweight men, subjects treated with this compound for two weeks did not show a reduction in liver fat content. diabetesjournals.org In fact, the liver fat content in the this compound-treated group, similar to the placebo group, tended to increase, although this change was not statistically significant. diabetesjournals.org This contrasts with the comparator PPARδ agonist used in the same study, which led to a significant 20% reduction in liver fat. diabetesjournals.org These findings suggest that selective PPARα activation by this compound may not directly translate to a reduction in hepatic steatosis in this specific human context, highlighting the complexity of metabolic regulation in the liver.
Role as a Research Tool for Studying PPARα Biology
Beyond its therapeutic potential, this compound serves as a critical tool for basic science research. Its high potency and selectivity allow scientists to specifically probe the biological functions of PPARα.
This compound is characterized as a potent PPARα agonist with a half-maximal effective concentration (EC₅₀) of 4 nM. caymanchem.commedchemexpress.com Crucially, it exhibits at least 500-fold selectivity for PPARα over the other two PPAR isoforms, PPARγ (gamma) and PPARδ (delta). caymanchem.commedchemexpress.com This high degree of selectivity is invaluable, as it ensures that observed effects in experimental systems can be confidently attributed to the activation of PPARα, minimizing confounding results from off-target receptor activation.
In laboratory settings, this compound is used as a reference compound to evaluate the activity of other potential PPARα modulators. researchgate.net For example, it has been used to demonstrate a 17-fold transactivation of human PPARα in cellular assays, setting a benchmark for comparison. researchgate.net Researchers use this compound to activate PPARα and study its downstream effects on gene expression. PPARα regulates a large number of target genes involved in fatty acid transport, binding, and catabolism, as well as lipoprotein metabolism. nih.gov By treating cells or animal models with this compound, scientists can identify and characterize these target genes, such as APOA5 (apolipoprotein A5) and ANGPTL4 (angiopoietin-like 4), and elucidate the complex regulatory networks governed by PPARα. nih.gov
| Property | Reported Value | Significance |
|---|---|---|
| Potency (EC₅₀) | 4 nM caymanchem.commedchemexpress.com | High potency allows for use at low concentrations to achieve a maximal biological response. |
| Selectivity vs. PPARγ | >500-fold caymanchem.commedchemexpress.com | Minimizes off-target effects, ensuring observed actions are mediated by PPARα. |
| Selectivity vs. PPARδ | >500-fold caymanchem.commedchemexpress.com | Crucial for isolating the specific biological roles of PPARα from other PPAR isoforms. |
Potential in Comorbidity Research (e.g., Alzheimer's Disease and Type 2 Diabetes Linkage)
A growing body of evidence highlights a significant link between type 2 diabetes (T2D) and Alzheimer's disease (AD), with shared pathological mechanisms such as insulin resistance, chronic inflammation, and disordered lipid metabolism. mdpi.comnih.govnih.gov This has spurred research into therapeutic targets that could potentially address both conditions.
While direct studies of this compound in the context of the T2D-AD link are not widely reported, its function as a potent PPARα agonist places it in a relevant area of exploratory research. PPARα activation is known to have protective functions beyond systemic lipid control. In the context of neurodegeneration, PPARα activation has been shown to upregulate lipid oxidation and transcriptionally repress inflammatory genes, which are pathological features in Alzheimer's disease. nih.gov The anti-inflammatory properties of PPAR agonists are a key area of interest for neurodegenerative and neuroinflammatory diseases. researchgate.netsemanticscholar.org
Research on other PPARα agonists, such as fenofibrate, has demonstrated neuroprotective effects and modulation of neuroinflammation in animal models of neurological disorders, including epilepsy. mdpi.com These studies provide a proof-of-concept for the therapeutic potential of targeting PPARα to influence CNS pathology. Therefore, a highly selective research tool like this compound could be instrumental in future preclinical studies aimed at dissecting the specific role of PPARα activation in the molecular pathways that connect metabolic dysfunction in T2D with neuroinflammation and neuronal dysfunction in AD.
Historical Context and Development Status
Originating Developer (GlaxoSmithKline)
GlaxoSmithKline, a global healthcare company with a long history of pharmaceutical innovation, was the originating developer of GW 590735. The compound was investigated for its therapeutic potential as a selective PPARα agonist. PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid and lipoprotein metabolism, making it a target for drugs aimed at treating dyslipidemia.
Clinical Development Phase and Discontinuation
This compound entered the clinical phase of development, as evidenced by its inclusion as an investigational drug in at least one clinical trial. The study, identified as NCT00388180, was an exploratory trial designed to investigate the effects of this compound and another compound, GW501516, on body fat and inflammation.
However, the clinical development of this compound did not proceed to completion. While specific details regarding the highest clinical phase reached are not extensively publicized, the development program for the compound was discontinued (B1498344). The precise reasons for the discontinuation of this compound's development have not been officially disclosed by GlaxoSmithKline. It is important to note that the development of a related GSK compound, GW501516 (a PPARδ agonist), was halted due to findings of rapidly induced cancer in animal studies. wikipedia.org However, it is not confirmed whether similar concerns led to the cessation of the this compound program.
Clinical Trial Involving this compound
| Trial Identifier | Investigational Drugs | Focus of Study |
|---|
Patents and Intellectual Property in Therapeutic Modulators
Future Research Directions and Unexplored Avenues
Elucidating Long-term Physiological Impacts of PPARα Activation
While short-term studies have demonstrated the effects of GW 590735 and other PPARα agonists on lipid metabolism, the long-term physiological consequences of sustained receptor activation are not fully understood. diabetesjournals.org A two-week study involving this compound showed a reduction in fasting plasma triglycerides and apolipoprotein B, but the effects of more prolonged treatment remain to be determined. diabetesjournals.org
Research into other PPARα activators has highlighted the complexity of long-term use. For instance, prolonged activation in rodent models has been associated with effects such as hepatocyte proliferation and, in some cases, hepatocellular carcinoma, although the relevance of these findings to humans is still debated. frontiersin.org Conversely, sustained PPARα activation has shown benefits in preclinical models of chronic conditions like neurodegenerative diseases by reducing neuroinflammation and enhancing mitochondrial biogenesis. nih.gov
Future studies must focus on the chronic administration of specific agonists like this compound in relevant animal models to dissect the sustained impacts on various organ systems, including the liver, heart, kidney, and brain. frontiersin.orgnih.govmdpi.com Such research is critical to fully understand the balance of beneficial and potentially adverse outcomes associated with long-term PPARα modulation. This includes investigating its influence on energy homeostasis, inflammation, and cellular proliferation over extended periods. mdpi.comnih.gov
Table 1: Effects of PPARα Activation in Short-Term vs. Long-Term Preclinical Observations
| Timeframe | Observed Physiological Effects | Key Research Questions for this compound |
| Short-Term (Days to Weeks) | Reduction in plasma triglycerides and NEFA. diabetesjournals.org Alterations in body weight and food consumption. nih.gov Changes in one-carbon metabolism and B-vitamin status. vegardlysne.no | Do the initial lipid-lowering effects persist or adapt over time? What are the immediate impacts on gene expression in various tissues? |
| Long-Term (Months to Years) | Potential for hepatomegaly and hepatocellular carcinoma (in rodents). frontiersin.org Prevention of neurodegeneration in disease models. nih.gov Regulation of chronic inflammation. nih.gov | What is the risk profile for liver health with chronic exposure? Can it offer sustained protection in chronic diseases like neurodegeneration or CKD? Does it induce lasting epigenetic changes? |
Investigating Novel Molecular Interactions and Off-Target Effects
Future research should employ advanced techniques to uncover the broader interactome of this compound. This includes:
Computational Modeling: In silico approaches can predict potential off-target binding by screening this compound against extensive databases of protein structures. nih.gov This can help identify unintended interactions that may lead to unexpected biological effects or toxicities. nih.gov
Proteomics and Genomics: Unbiased screening methods, such as affinity purification-mass spectrometry and chemoproteomics, can identify proteins that directly or indirectly interact with this compound within the cell. This can reveal novel signaling pathways modulated by the compound beyond the canonical PPARα/RXR pathway. nih.gov
Advanced Reporter Assays: While this compound is a known PPARα agonist, its activity on other nuclear receptors and transcription factors should be systematically evaluated. nih.govacs.org Studies have used this compound as a reference agonist to confirm the specificity of new compounds, but comprehensive profiling is still needed. indigobiosciences.com
Understanding these novel interactions is crucial for interpreting experimental results accurately and for anticipating the full spectrum of effects the compound might have in a complex biological system.
Repurposing Potential in Other Disease Areas
Drug repurposing, or finding new uses for existing compounds, offers a faster and more cost-effective path to developing new therapies. metastatictrialtalk.orglabiotech.eu Given the central role of PPARα in metabolism and inflammation, this compound and other agonists are promising candidates for repurposing in a variety of diseases beyond dyslipidemia. nih.govarocjournal.com
Emerging evidence suggests potential applications in several areas:
Diabetic Complications: In a rat model of type 1 diabetes, intravitreal injection of this compound significantly reduced the retinal vascular leakage characteristic of diabetic retinopathy. diabetesjournals.org This points to a potential therapeutic role in protecting against microvascular complications of diabetes. diabetesjournals.org
Neurodegenerative and Metabolic Disorders: Studies have linked PPARα activation to the reduction of enhanced NAD(P)H levels in cellular models of mitochondrial complex I deficiency. patsnap.com Furthermore, the anti-inflammatory and metabolism-enhancing effects of PPARα activation are beneficial in preclinical models of diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). nih.govpatsnap.com
Chronic Kidney Disease (CKD): PPARα plays a protective role in the kidney by ameliorating inflammation and pathological processes that drive CKD. nih.gov This makes agonists like this compound interesting candidates for investigation in models of renal disease.
The exploration of this compound in these and other areas, such as certain cancers or inflammatory skin conditions, could unlock new therapeutic strategies. dovepress.comnih.gov
Table 2: Potential Repurposing Opportunities for this compound Based on Preclinical Evidence
| Disease Area | Rationale for Repurposing | Supporting Preclinical Findings |
| Diabetic Retinopathy | PPARα activation reduces retinal inflammation and vascular leakage. diabetesjournals.org | Intravitreal this compound injection reduced vascular leakage in diabetic rats. diabetesjournals.org |
| Neurodegenerative Diseases | PPARα activation has anti-inflammatory effects and enhances mitochondrial function in the central nervous system. nih.gov | PPAR agonists reduce neuroinflammation and block neurodegeneration in ALS mouse models. nih.gov |
| Mitochondrial Disorders | PPARα agonists may stimulate fatty acid metabolism, compensating for certain mitochondrial defects. patsnap.com | This compound reduced enhanced NAD(P)H levels in fibroblasts with mitochondrial complex I deficiency. patsnap.com |
| Chronic Kidney Disease | PPARα activation can reduce inflammation and improve endothelial function within the kidneys. nih.gov | PPARα activation is considered a potential therapeutic target for ameliorating pathological processes in CKD. nih.gov |
Q & A
Q. What is the primary pharmacological action of GW 590735, and how is its selectivity quantified?
this compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist with an EC50 of 4 nM. Its selectivity exceeds 500-fold compared to PPARδ and PPARγ isoforms, as demonstrated in competitive binding and transactivation assays . Researchers should validate selectivity using isoform-specific reporter assays, such as luciferase-based systems, and confirm results with orthogonal methods like co-crystallization or competitive radioligand binding.
Q. What experimental models are suitable for studying this compound’s lipid-modulating effects?
In vitro models include primary hepatocytes or immortalized cell lines (e.g., HepG2) transfected with PPARα-responsive promoters to assess transcriptional activation. In vivo, dyslipidemia rodent models (e.g., high-fat diet-induced hyperlipidemia) are commonly used. Dosing protocols should align with published studies: 100 nM for in vitro assays and 1–10 mg/kg/day for oral administration in rodents, adjusted based on pharmacokinetic profiling .
Q. How should researchers ensure compound integrity and activity in experimental setups?
this compound’s purity (≥99.04%) and stability must be verified via high-performance liquid chromatography (HPLC) or mass spectrometry before use. Solubility in dimethyl sulfoxide (DMSO) or ethanol should be confirmed to avoid aggregation artifacts. Activity validation includes benchmarking against positive controls (e.g., GW 9578 for PPARα) in dose-response assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?
Discrepancies in EC50 values (e.g., 4 nM vs. 41.2 nM in human PPARα assays) may arise from differences in assay conditions, such as cell type (primary vs. transfected), reporter construct sensitivity, or ligand incubation duration. To address this, standardize protocols using validated cell lines (e.g., HEK293T-PPARα-Luc) and cross-validate with orthogonal methods like quantitative PCR for PPARα target genes (e.g., ACOX1, CPT1A) .
Q. What strategies optimize this compound dosing in vivo to minimize off-target effects?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. For example, in murine models, administer this compound orally at 5 mg/kg/day and measure plasma concentrations via LC-MS/MS to correlate exposure with PPARα activation (e.g., hepatic mRNA levels of PPARα targets). Monitor off-target effects by screening PPARγ/δ-dependent genes (e.g., ADIPOQ for PPARγ) .
Q. How does this compound compare to other PPARα agonists in functional outcomes and mechanism of action?
this compound exhibits superior selectivity over dual PPARα/γ agonists (e.g., DRF 2519) and classical fibrates (e.g., Fenofibrate-d6). Comparative studies should assess lipid-lowering efficacy in vivo (e.g., triglyceride reduction) and transcriptional profiling to identify unique target genes. For mechanistic insights, use chromatin immunoprecipitation (ChIP) to map PPARα-DNA binding sites post-treatment .
Q. What are the limitations of using this compound as a PPARα-selective tool compound?
While this compound has high selectivity, residual activity at non-target receptors (e.g., nuclear receptors with structural homology to PPARα) cannot be ruled out. Employ counter-screening panels (e.g., PPARδ/γ, LXR, FXR) at 10× EC50 concentrations. Additionally, assess metabolite activity, as hepatic cytochrome P450-mediated modifications may generate bioactive derivatives .
Methodological Guidance
Q. How to design a robust dose-response experiment for this compound?
- Range : Test 0.1–100 nM (in vitro) or 0.1–10 mg/kg (in vivo).
- Controls : Include a vehicle control (e.g., DMSO), a PPARα-negative control (e.g., GW 6471), and a positive control (e.g., GW 9578).
- Replicates : Use ≥3 biological replicates with technical triplicates for in vitro assays.
- Endpoint : Measure PPARα activation via luciferase activity or target gene expression (ACOX1, CPT1A) .
Q. How to validate PPARα-specific effects in complex biological systems?
Combine genetic and pharmacological approaches:
Q. What statistical approaches are recommended for analyzing this compound data with high variability?
- Apply two-way ANOVA with Sidak’s post-hoc test for multi-group comparisons (e.g., dose-response vs. time-course).
- Normalize data to internal controls (e.g., housekeeping genes) and report as fold-change relative to baseline.
- Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50 values with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
